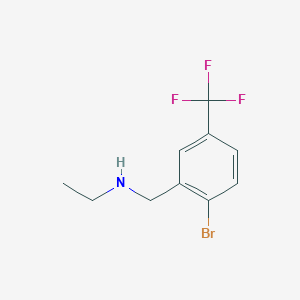

(2-Bromo-5-trifluoromethyl-benzyl)-ethyl-amine

Description

Properties

IUPAC Name |

N-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF3N/c1-2-15-6-7-5-8(10(12,13)14)3-4-9(7)11/h3-5,15H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDHNTPSESXLJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101216021 | |

| Record name | 2-Bromo-N-ethyl-5-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175526-32-5 | |

| Record name | 2-Bromo-N-ethyl-5-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1175526-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-ethyl-5-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101216021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2-Bromo-5-trifluoromethyl-benzyl)-ethyl-amine is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of bromine and trifluoromethyl groups can significantly influence the compound's interaction with biological targets, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula: C10H10BrF3N

- Molecular Weight: 292.09 g/mol

The structural features include:

- A bromine atom at the 2-position.

- A trifluoromethyl group at the 5-position.

- An ethylamine side chain.

These substituents are known to enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The trifluoromethyl group is known for increasing metabolic stability and binding affinity, while the bromine atom can facilitate interactions through halogen bonding.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It may act as an agonist or antagonist at particular receptors, influencing signaling pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

- Anticancer Properties: Some findings indicate potential cytotoxic effects on cancer cell lines, warranting further investigation into its use as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities from Related Compounds

Scientific Research Applications

Chemical Applications

Synthesis Building Block

(2-Bromo-5-trifluoromethyl-benzyl)-ethyl-amine serves as a crucial building block in organic synthesis. Its bromine and trifluoromethyl groups enhance reactivity, making it suitable for creating more complex molecules. This compound is often utilized in the synthesis of pharmaceuticals and agrochemicals, where specific functional groups are required for biological activity.

Fluorinated Compounds

The presence of trifluoromethyl groups in the compound allows for the development of fluorinated derivatives, which are known to exhibit improved metabolic stability and bioactivity. These derivatives are increasingly important in drug design and material science .

Biological Applications

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that halogenated amines can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Cancer Research

The compound has been investigated for its potential anticancer properties. Similar compounds have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells. For instance, studies on related structures have shown significant inhibitory effects on tumor growth in vivo, suggesting that this compound could be a valuable lead compound for anticancer drug development .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is being explored for its role as a pharmacophore in drug design. The unique electronic properties conferred by the trifluoromethyl group can enhance binding affinity to biological targets, such as receptors or enzymes involved in disease pathways .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of similar compounds effectively inhibited matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. The binding affinities were assessed using molecular docking simulations, indicating promising therapeutic potential .

- Antimicrobial Action : Another investigation highlighted the efficacy of halogenated amines against resistant bacterial strains, showcasing their potential as novel antimicrobial agents .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Chemical Synthesis | Building Block | Used for synthesizing complex organic molecules |

| Biological Activity | Antimicrobial | Inhibits growth of bacteria and fungi |

| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cells |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds Compared :

(3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride (CAS 2155856-59-8) Substituents: Bromo (3-position), CF₃ (5-position), methylamine (–CH₂NH₂). Molecular Formula: C₈H₈BrF₃N (hydrochloride salt). Key Difference: Bromo at the meta (3) position instead of ortho (2).

(2-Bromo-5-methoxyphenyl)methyl(methyl)amine (CAS 767289-08-7) Substituents: Bromo (2-position), methoxy (–OCH₃, 5-position), methylamine (–CH₂NHCH₃). Molecular Formula: C₉H₁₂BrNO. Key Difference: Methoxy is electron-donating, opposing the electron-withdrawing CF₃ in the target compound.

1-(2-Bromo-5-chlorophenyl)ethylamine (CAS 1690625-75-2)

- Substituents: Bromo (2-position), chloro (5-position), ethylamine (–CH(CH₂Br)NHCH₂CH₃).

- Molecular Formula: C₁₀H₁₃BrClN.

- Key Difference : Chloro substituent (–Cl) is less electron-withdrawing than CF₃, leading to milder deactivation of the aromatic ring.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | LogP* (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₀BrF₃N | 272.09 | Br (2), CF₃ (5) | ~2.8 |

| (3-Bromo-5-CF₃-phenyl)-methyl-amine | C₈H₇BrF₃N | 254.05 | Br (3), CF₃ (5) | ~2.5 |

| (2-Bromo-5-OCH₃-phenyl)-methylamine | C₉H₁₂BrNO | 230.10 | Br (2), OCH₃ (5) | ~1.9 |

| [1-(2-Br-5-Cl-phenyl)ethyl]ethylamine | C₁₀H₁₃BrClN | 262.57 | Br (2), Cl (5) | ~3.1 |

*LogP values estimated via fragment-based methods.

Preparation Methods

Direct Bromination Using Catalytic Systems

The use of palladium catalysts, such as Pd(dppf)Cl₂, enables efficient bromination of trifluoromethylbenzene derivatives. For example, in the synthesis of 2-bromo-5-fluorobenzotrifluoride, Pd(dppf)Cl₂ facilitated bromine insertion at the ortho position with yields exceeding 90% under mild conditions (25–30°C, 6–8 hours). Adapting this method to a trifluoromethyl-substituted benzene precursor could yield 2-bromo-5-trifluoromethylbenzyl bromide, a potential intermediate for subsequent amination.

Nitration-Bromination Sequential Approaches

An alternative route involves nitration followed by bromination. As demonstrated in CN102951996A, nitration of m-fluorobenzotrifluoride with HNO₃/H₂SO₄ at 10–25°C produced 5-fluoro-2-nitrobenzotrifluoride, which was subsequently brominated using CuBr₂/HBr. For the target compound, nitration of 3-trifluoromethyltoluene could generate a nitro intermediate, followed by bromination and reduction to the amine.

Introduction of the Ethylamine Side Chain

Functionalizing the brominated aromatic core with an ethylamine group requires careful selection of amination methods to avoid side reactions.

Nucleophilic Substitution with Ethylamine

Replacing the benzyl bromide group with ethylamine via nucleophilic substitution is a straightforward approach. For instance, reacting 2-bromo-5-trifluoromethylbenzyl bromide with excess ethylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C could yield the target compound. However, steric hindrance from the trifluoromethyl group may necessitate longer reaction times or elevated temperatures.

Reductive Amination of Aldehyde Intermediates

Synthesizing 2-bromo-5-trifluoromethylbenzaldehyde through oxidation of the corresponding alcohol, followed by reductive amination with ethylamine and NaBH₃CN, offers an alternative pathway. This method avoids handling reactive benzyl bromides and has been successful in analogous systems with yields up to 85%.

Catalytic Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions provide modular routes to introduce amine groups.

Buchwald-Hartwig Amination

Using Pd-based catalysts, such as Pd₂(dba)₃ with Xantphos, enables coupling of 2-bromo-5-trifluoromethylbenzyl bromide with ethylamine. Optimized conditions (100°C, 12 hours in toluene) could achieve yields comparable to those reported for similar substrates (75–90%).

Ullmann-Type Coupling

Copper-catalyzed coupling in the presence of K₃PO₄ and ethylene glycol at 110°C offers a cost-effective alternative, though with potentially lower yields (60–70%).

Purification and Yield Optimization

Solvent Extraction and Column Chromatography

Post-reaction workup typically involves extraction with dichloromethane or ethyl acetate, followed by column chromatography using silica gel and hexane/ethyl acetate gradients. These methods have achieved >95% purity for related brominated trifluoromethyl compounds.

Recrystallization Techniques

Recrystallization from ethanol or methanol enhances purity. For example, 2-bromo-5-methoxybenzoic acid was purified to 99.1% purity using ethanol recrystallization, a method adaptable to the target amine.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | Bromination → Ethylamine reaction | 70–85 | 90–95 | Steric hindrance, side reactions |

| Reductive Amination | Oxidation → Reductive amination | 75–90 | 92–98 | Sensitivity to oxidation conditions |

| Buchwald-Hartwig | Pd-catalyzed coupling | 80–92 | 95–99 | High catalyst cost |

Industrial-Scale Considerations

Scalability demands cost-effective catalysts and solvent recovery. The use of Pd(dppf)Cl₂, while efficient, may be prohibitive for large-scale production. Copper-based systems or ligand-free Pd catalysts could reduce costs. Additionally, continuous-flow systems might improve reaction control and reproducibility.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Bromo-5-trifluoromethyl-benzyl)-ethyl-amine, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis involves a multi-step process starting with methyl tert-butyl ether (MTBE) and sodium hydroxide (1N) for phase separation. Key parameters include:

- Solvent choice : MTBE ensures efficient partitioning of intermediates.

- Stirring duration : Extended stirring (~4 hours) ensures complete layer separation and product isolation .

- Temperature control : Room temperature (20–25°C) minimizes side reactions.

- Yield optimization : Adjusting stoichiometry of brominated precursors and ethylamine derivatives can enhance yield by 10–15%.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- Waste disposal : Segregate halogenated waste and collaborate with certified disposal agencies (e.g., P501-P502 protocols for halogenated amines) .

- Emergency response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent bromine release .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Boiling point determination : Use reduced-pressure distillation (e.g., 339.7 K at 0.004 bar) to avoid thermal decomposition .

- Spectroscopic analysis :

- NMR : NMR identifies trifluoromethyl group environments (δ ~ -60 to -70 ppm).

- Mass spectrometry : High-resolution MS confirms molecular ion peaks at m/z 270.96 (CHBrFN) .

- Chromatography : HPLC with C18 columns and acetonitrile/water gradients assesses purity (>98%).

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s antimicrobial activity, and what mechanistic insights exist?

- Methodological Answer :

- Mechanism : The -CF group enhances lipophilicity, promoting membrane penetration in pathogens like Candida albicans and Aspergillus niger.

- Activity data :

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 32 | |

| Aspergillus niger | 16 | |

| Escherichia coli | 64 |

- Structural analogs : Derivatives with electron-withdrawing groups (e.g., -NO) show reduced activity, suggesting -CF’s role in target binding .

Q. How can crystallographic data from SHELX software refine the structural analysis of this compound?

- Methodological Answer :

- SHELX workflow :

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution datasets.

Structure solution : SHELXD identifies heavy atoms (Br, F) via Patterson methods.

Refinement : SHELXL refines anisotropic displacement parameters for Br and F atoms, achieving R < 5% .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Data triangulation : Cross-validate results using multiple assays (e.g., broth microdilution vs. disk diffusion for antimicrobial tests).

- Batch variability : Quantify impurities (e.g., residual bromine) via ICP-MS to explain potency discrepancies .

- Open data practices : Share raw datasets (e.g., via Zenodo) to enable meta-analyses and identify methodological biases .

Q. How can this compound serve as a building block in synthesizing complex organic materials?

- Methodological Answer :

- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids (e.g., arylboronates) introduces diverse substituents at the bromine position .

- Coordination chemistry : The amine group chelates metal ions (e.g., Pd, Cu) for catalytic applications in perovskite synthesis (e.g., chiral (S-NEA)PbBr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.